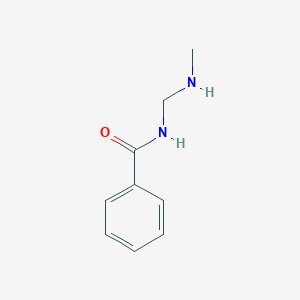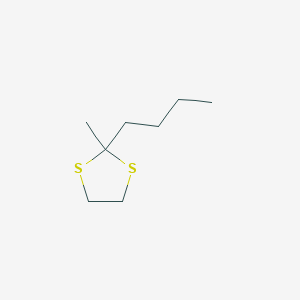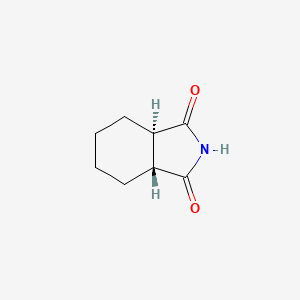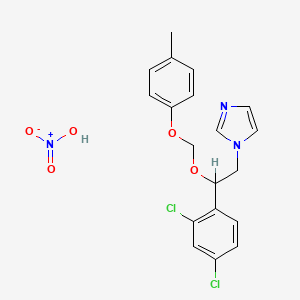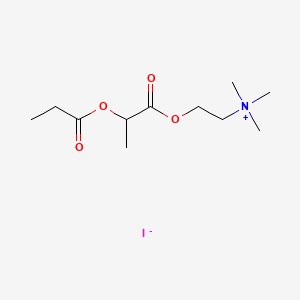
3,3-Diethoxybutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethoxybutanenitrile is an organic compound with the molecular formula C8H15NO2. It is also known as 3-Cyanopropionaldehyde diethyl acetal. This compound is characterized by the presence of a nitrile group (-CN) and two ethoxy groups (-OCH2CH3) attached to a butane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Diethoxybutanenitrile can be synthesized through the reaction of 3-cyanopropionaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which is then converted to the desired product. The reaction conditions usually include a temperature range of 0-50°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethoxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with substituted functional groups replacing the ethoxy groups.
Scientific Research Applications
3,3-Diethoxybutanenitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diethoxybutanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the ethoxy groups can undergo hydrolysis to form corresponding alcohols. These reactions can influence various biochemical and physiological processes, making the compound valuable in research and development.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylbutanenitrile
- 3,3-Diethoxypropionitrile
- 3,3-Dimethoxybutanenitrile
Uniqueness
3,3-Diethoxybutanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
70828-52-3 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3,3-diethoxybutanenitrile |
InChI |
InChI=1S/C8H15NO2/c1-4-10-8(3,6-7-9)11-5-2/h4-6H2,1-3H3 |
InChI Key |
WASNJGNSVLBQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CC#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



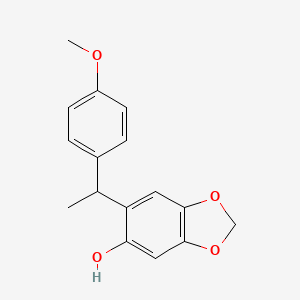
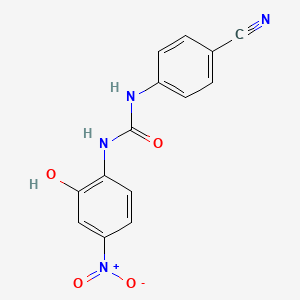
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
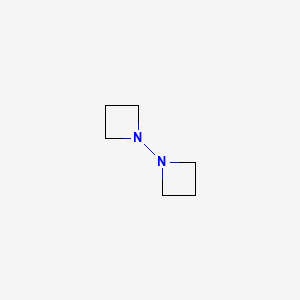

![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
